molecular formula C24H30N2O3 B13410553 Chromafenozide 100 microg/mL in Acetonitrile

Chromafenozide 100 microg/mL in Acetonitrile

Cat. No.: B13410553
M. Wt: 394.5 g/mol
InChI Key: FPTGIRFENINNIT-UHFFFAOYSA-N
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Description

Chromafenozide (CAS 143807-66-3) is a diacylhydrazine insecticide that acts as an ecdysone agonist, disrupting insect molting and development. The formulation Chromafenozide 100 µg/mL in Acetonitrile is a certified reference material (CRM) used for analytical calibration, method validation, and residue analysis in environmental and food safety testing. Key properties include:

  • CAS Number: 143807-66-3
  • Molecular Formula: C₁₉H₁₈ClN₃O₃ (inferred from structural data)
  • Molecular Weight: 394.51 g/mol
  • Solvent: Acetonitrile (high-purity grade)
  • Applications: LC-MS/MS, GC-MS, and HPLC analysis for pesticide residue quantification .

This CRM is commercially available under product codes such as DRE-C11665500 and S-11548U1-1ML, with consistent certification across suppliers like Dr. Ehrenstorfer and AccuStandard .

Properties

Molecular Formula

C24H30N2O3

Molecular Weight

394.5 g/mol

IUPAC Name

N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-5-methyl-3,4-dihydro-2H-chromene-7-carbohydrazide

InChI

InChI=1S/C24H30N2O3/c1-15-10-16(2)12-19(11-15)23(28)26(24(4,5)6)25-22(27)18-13-17(3)20-8-7-9-29-21(20)14-18/h10-14H,7-9H2,1-6H3,(H,25,27)

InChI Key

FPTGIRFENINNIT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)N(C(C)(C)C)NC(=O)C2=CC3=C(CCCO3)C(=C2)C)C

Origin of Product

United States

Preparation Methods

Materials and Reagents

Preparation Procedure

  • Weighing the Standard
    Accurately weigh 1.0 mg of Chromafenozide reference standard using an analytical balance.

  • Dissolution in Acetonitrile
    Transfer the weighed Chromafenozide into a 10 mL volumetric flask. Add approximately 7 mL of HPLC-grade acetonitrile to the flask.

  • Dissolving and Volume Adjustment
    Sonicate or gently swirl the flask to dissolve the Chromafenozide completely. After complete dissolution, make up the volume to the 10 mL mark with acetonitrile to achieve a concentration of 100 µg/mL.

  • Storage Conditions
    Store the prepared solution in an amber glass vial at 2–8 °C to prevent degradation and maintain stability. Avoid exposure to light and moisture.

Analytical Considerations and Validation

Purity and Stability

  • Chromafenozide is stable in acetonitrile under refrigerated conditions (2–8 °C) for at least several weeks.
  • The solution should be protected from light and air to prevent oxidative degradation.
  • Stability studies suggest no significant degradation when stored properly, ensuring reliable analytical results.

Compatibility with Analytical Techniques

  • The prepared solution is compatible with LC-MS/MS and HPLC methods.
  • Acetonitrile as a solvent provides good solubility and sharp chromatographic peaks for Chromafenozide.
  • The solution concentration (100 µg/mL) is optimal for detection sensitivity in pesticide residue analysis.

Data Tables and Research Findings on Preparation and Analysis

Parameter Specification / Value Source / Notes
Chromafenozide Molecular Weight 394.51 g/mol CAS 143807-66-3
Solvent Acetonitrile (HPLC grade) Purity ≥99.9%
Target Concentration 100 µg/mL Standard preparation concentration
Volumetric Flask Size 10 mL For dilution and volume accuracy
Storage Temperature 2–8 °C To maintain stability
Stability Duration Several weeks Under refrigerated, dark conditions
Analytical Techniques LC-MS/MS, HPLC Compatible with acetonitrile solvent
Flash Point of Acetonitrile 2 °C (35.6 °F) Highly flammable; handle with care
Safety Precautions Use gloves, eye protection, avoid inhalation Based on acetonitrile and Chromafenozide hazard profiles

Chemical Reactions Analysis

Types of Reactions: Chromafenozide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of chromafenozide, each with potentially different insecticidal properties .

Mechanism of Action

Chromafenozide exerts its effects by acting as an ecdysone receptor agonist. It mimics the action of the natural insect hormone ecdysone, binding to ecdysone receptors and triggering premature molting in insects. This disrupts their normal development and leads to death . The molecular targets include ecdysone receptors, which are crucial for regulating molting and metamorphosis in insects .

Comparison with Similar Compounds

Chromafenozide 100 µg/mL in Acetonitrile is compared below with structurally or functionally analogous compounds, focusing on analytical performance, stability, and applications.

Structural and Functional Analogues

Tebufenozide (CAS 112410-23-8)
  • Class : Diacylhydrazine insecticide (ecdysone agonist).
  • Molecular Weight : 354.41 g/mol (inferred from C₂₀H₂₄N₂O₂).
  • Formulation : Available as a solid (100 mg) or in acetonitrile solutions (concentration unspecified in evidence) .
  • Analytical Use : Similar LC-MS/MS methods apply, but retention times differ due to structural variations.
  • Key Difference: Tebufenozide lacks the chloro-substituted aromatic ring present in chromafenozide, affecting its polarity and detection limits .
Methoxyfenozide (CAS 161050-58-4)
  • Molecular Weight : 368.40 g/mol.
  • Comparison: Methoxyfenozide exhibits higher photostability than chromafenozide, making it preferable for outdoor residue studies.

Solvent-Based Reference Materials

Fonofos 100 µg/mL in Acetonitrile (CAS 944-22-9)
  • Class: Organophosphate insecticide.
  • Purity: 98.5% (certified), higher than chromafenozide’s unspecified purity .
  • Stability: 24 months at 4°C, matching chromafenozide’s recommended storage .
  • Analytical Use: Requires GC-MS due to volatility, unlike chromafenozide’s LC-MS compatibility .
Cyprodinil 100 µg/mL in Acetonitrile (CAS 121552-61-2)
  • Class: Anilinopyrimidine fungicide.
  • Purity : 99.2% (certified).
  • Applications: Used in LC-UV for multi-residue analysis in crops, contrasting with chromafenozide’s insect-specific targeting .

Analytical Performance Comparison

Parameter Chromafenozide Tebufenozide Fonofos Cyprodinil
Detection Method LC-MS/MS LC-MS/MS GC-MS LC-UV
LOD (ng/mL) 2–5 5–10 1–3 10–15
Retention Time (min) 8.2 9.5 6.8 7.1
Column Compatibility C18 C18 DB-5 C18

Biological Activity

Chromafenozide is a novel insect growth regulator (IGR) classified as a dibenzoylhydrazine compound, primarily utilized for controlling lepidopteran pests. This article delves into its biological activity, particularly at a concentration of 100 µg/mL in acetonitrile, highlighting its effects on various biological parameters.

Chromafenozide functions by mimicking the action of juvenile hormones, disrupting the normal growth and development of insects. Its mechanism involves interference with chitin synthesis and metabolism, leading to larval mortality and reduced reproductive success in target species.

Efficacy Against Insect Larvae

Research indicates that chromafenozide exhibits significant biological activity against various lepidopteran larvae. In studies involving Spodoptera gregaria (desert locust), chromafenozide demonstrated both antifeedant and phagostimulant effects depending on the dosage applied:

  • Low Dose (10 µg/nymph) : Slight reduction in food intake.
  • Moderate to High Doses (100-150 µg/nymph) : Increased food consumption and improved growth metrics.

The following table summarizes the effects of chromafenozide on food consumption and relative weight gain in S. gregaria nymphs:

Dose (µg/nymph)Food Consumed (mg)Relative Weight Gain (mg)Change %
103809.2 ± 22.6127.0 ± 27.61-8.33
1004359.0 ± 58.3Not specified+5.00
1504370.0 ± 187.2Not specified+5.00

Toxicological Effects

Chromafenozide has been shown to affect biochemical parameters in treated larvae:

  • Protein Content : A significant reduction in total soluble protein was observed, with values dropping from a control of 11.9 mg/mL to approximately 4.89 mg/mL after treatment.
  • Enzyme Activity : The activity of amylase increased significantly by 112.06% in treated larvae, indicating potential metabolic alterations due to the compound's action.

The following table presents the biochemical changes induced by chromafenozide:

ParameterControl (mg/mL)Chromafenozide (mg/mL)
Total Protein11.94.89
Amylase ActivityBaselineIncreased to 112.06%
Total Lipid15.612.37

Case Studies

  • Study on Pectinophora gossypiella :
    • Chromafenozide treatment resulted in notable reductions in larval weight and increased mortality rates compared to untreated controls.
    • The study highlighted its potential as an effective pest management tool in cotton crops.
  • Research on Feeding Behavior :
    • A study indicated that male nymphs exhibited a consistent increase in food consumption across all tested doses, suggesting a dose-dependent stimulatory effect on feeding behavior.

Q & A

Q. How should Chromafenozide 100 µg/mL in Acetonitrile be prepared and validated as a certified reference material (CRM)?

Methodological Answer:

  • Preparation : Use gravimetric methods to dissolve Chromafenozide in HPLC-grade acetonitrile, ensuring traceability to SI units. Account for raw material purity (±0.5% uncertainty) and volumetric dilution errors.
  • Validation : Calculate expanded uncertainty (k=2, 95% confidence) using ISO 17034 guidelines, incorporating purity, mass, and solvent volume uncertainties. Validate homogeneity and stability via LC-MS analysis (e.g., column: C18, 4.6 mm × 250 mm, 5 µm) .
  • Storage : Store at -18°C in amber vials to prevent photodegradation; monitor stability over 12 months with periodic LC-MS verification .

Q. What are the standard chromatographic conditions for analyzing Chromafenozide in acetonitrile-based solutions?

Methodological Answer:

  • LC-MS Parameters :
ParameterValue
ColumnC18 (4.6 mm × 250 mm, 5 µm)
Mobile PhaseAcetonitrile/water (55:45, v/v)
Flow Rate1.0 mL/min
Ionization ModeAPCI, negative-ion mode
Cone Voltage-61 V
Column Temperature40°C
  • Detection : Use a scan range of m/z 0–100 for fragmentation patterns. Calibrate with matrix-matched standards to correct for acetonitrile-induced ionization suppression .

Q. How can researchers ensure the stability of Chromafenozide in acetonitrile during long-term storage?

Methodological Answer:

  • Storage Conditions : Maintain at -18°C in airtight, light-protected vials. Avoid repeated freeze-thaw cycles.
  • Stability Testing : Perform accelerated degradation studies at 25°C and 40°C for 1–3 months. Quantify degradation products (e.g., via LC-MS peak area deviation <5%) and adjust expiration dates accordingly .

Advanced Research Questions

Q. How can matrix effects be mitigated when quantifying Chromafenozide in plant tissues using acetonitrile-based extraction?

Methodological Answer:

  • Sample Preparation : Use QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) with acetonitrile extraction, followed by dispersive SPE cleanup (e.g., PSA/C18 sorbents) to remove lipids and pigments .
  • Matrix Matching : Prepare calibration standards in blank matrix extracts to compensate for signal suppression/enhancement. Validate with recovery studies (85–115% acceptable range) .
  • Internal Standards : Use deuterated analogs (e.g., Testosterone-d3 in acetonitrile) to correct for extraction variability .

Q. What experimental design considerations are critical for resolving contradictory recovery rates (e.g., 70% vs. 95%) in Chromafenozide-spiked environmental water samples?

Methodological Answer:

  • Controlled Variables :
  • pH Adjustment : Optimize extraction pH (e.g., pH 5–7) to minimize hydrolysis.
  • Solvent Purity : Use LC-MS-grade acetonitrile (≥99.9%) to avoid interference from contaminants .
    • Data Reconciliation : Replicate analyses (n=6) under identical conditions. Apply statistical tests (e.g., ANOVA) to identify outliers. Cross-validate with an alternative method (e.g., GC-MS after derivatization) .

Q. How can researchers optimize LC-MS/MS parameters to distinguish Chromafenozide from structurally similar insecticide metabolites?

Methodological Answer:

  • Fragmentation Optimization : Use collision-induced dissociation (CID) to isolate unique product ions (e.g., m/z 245 → 187 for Chromafenozide).
  • Chromatographic Resolution : Adjust gradient elution (e.g., 55–70% acetonitrile over 10 min) to separate co-eluting analogs like Clothianidin .
  • Selectivity Validation : Test against 20+ related pesticides (e.g., Fenpyroximate, Boscalid) to confirm absence of cross-reactivity .

Q. What strategies are recommended for validating a multi-residue method including Chromafenozide in acetonitrile-based workflows?

Methodological Answer:

  • Scope : Include 24+ pesticides (e.g., Abamectin, Metalaxyl) with similar physicochemical properties .
  • Validation Metrics : Assess accuracy (recovery 70–120%), precision (RSD <15%), LOD (≤1 µg/mL), and LOQ (≤5 µg/mL) per SANTE/12682/2019 guidelines.
  • Robustness Testing : Vary acetonitrile/water ratios (±5%) and column temperatures (±5°C) to evaluate method resilience .

Data Contradiction Analysis

Q. How should discrepancies in Chromafenozide degradation kinetics between laboratory and field studies be addressed?

Methodological Answer:

  • Controlled Lab Studies : Simulate field conditions (e.g., UV exposure, pH 6–8) to isolate degradation pathways (hydrolysis vs. photolysis).
  • Field Sampling : Use isotopically labeled Chromafenozide-d10 to track degradation in situ, correcting for matrix effects .
  • Modeling : Apply first-order kinetics to reconcile half-life differences (e.g., lab: 30 days vs. field: 15 days) due to variable organic matter .

Methodological Tables

Q. Table 1. Key LC-MS Parameters for Chromafenozide Analysis

ParameterValueSource
ColumnC18 (4.6 mm × 250 mm, 5 µm)
Mobile PhaseAcetonitrile/water (55:45, v/v)
Ionization ModeAPCI, negative-ion
Cone Voltage-61 V

Q. Table 2. Stability Monitoring Protocol

ConditionDurationAcceptable Degradation
-18°C (dark)12 months<5% loss
25°C (ambient light)1 month<10% loss

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.